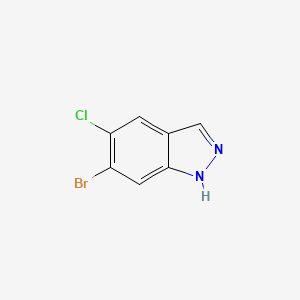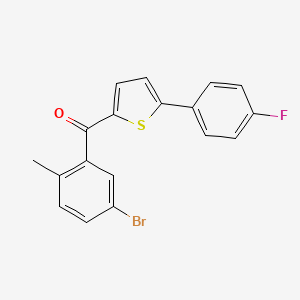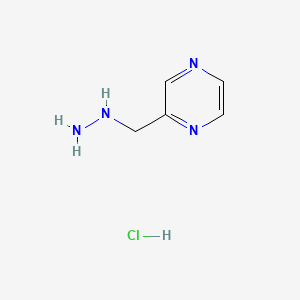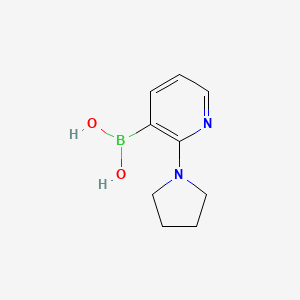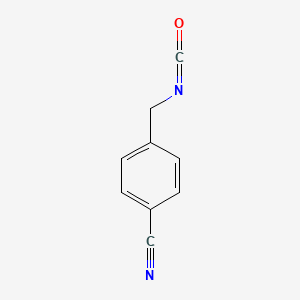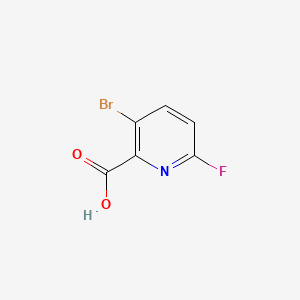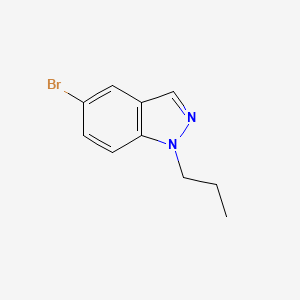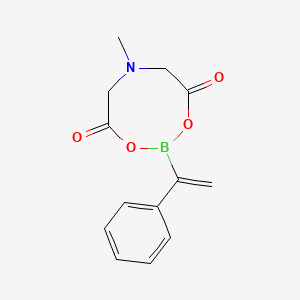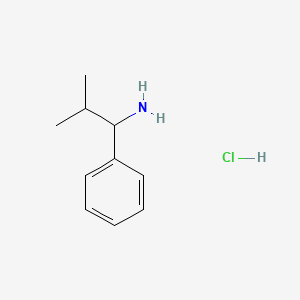
érythro-1-(4-Hydroxy-3-méthoxyphényl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a natural product often used in life sciences research It is a phenylpropanoid compound, which means it contains a phenyl group attached to a three-carbon chain
Applications De Recherche Scientifique
erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mécanisme D'action
Target of Action
The primary targets of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are currently unknown . This compound is a natural product and is often used in scientific research
Biochemical Pathways
The biochemical pathways affected by erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are currently unknown
Analyse Biochimique
Biochemical Properties
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol plays a crucial role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, such as oxidoreductases and transferases, which facilitate its conversion into different metabolites. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function . These interactions are essential for the compound’s role in cellular processes and metabolic pathways.
Cellular Effects
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis . Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species . Additionally, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic function, while high doses can lead to toxic effects and adverse reactions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is involved in various metabolic pathways, including those related to lipid and glucose metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can affect the levels of key metabolites, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . The compound’s subcellular localization is determined by targeting signals and post-translational modifications, which direct it to specific organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the reduction of corresponding diketones or aldehydes. One common method is the reduction of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione using sodium borohydride (NaBH4) under mild conditions . The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the roots of Paeonia lactiflora, followed by purification processes. The extraction process typically involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Types of Reactions:
Oxidation: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol can undergo oxidation reactions to form corresponding diketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding diketones or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Comparaison Avec Des Composés Similaires
- threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
- erythro-Guaiacylglycerol
- threo-Guaiacylglycerol
- 1-(3,4-Dimethoxyphenyl)propane-1,2-diol
Comparison: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its isomer threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, the erythro form may exhibit different physical properties and biological effects .
Propriétés
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYCBMLUGVAGH-LHLIQPBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

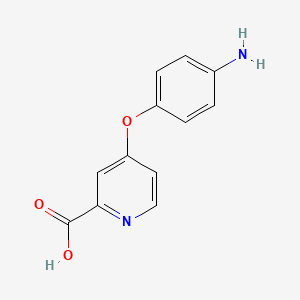
![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)
